molecular formula C8H11N3O B13078489 3-(Pyrimidin-2-YL)morpholine

3-(Pyrimidin-2-YL)morpholine

Cat. No.: B13078489
M. Wt: 165.19 g/mol
InChI Key: QOGGTBYBDSEURH-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-YL)morpholine is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the pyrimidine ring, a fundamental structure in nucleic acids, and the morpholine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions. For example, 2-chloropyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-YL)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of dihydropyrimidine derivatives.

Scientific Research Applications

3-(Pyrimidin-2-YL)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-YL)morpholine is unique due to its dual-ring structure, combining the properties of both pyrimidine and morpholine. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-pyrimidin-2-ylmorpholine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2

InChI Key

QOGGTBYBDSEURH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=CC=N2

Origin of Product

United States

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